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molecular formula C19H22OSi B8375910 (3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane

(3-(4-Benzyloxy-phenyl)-prop-1-ynyl)-trimethylsilane

Cat. No. B8375910
M. Wt: 294.5 g/mol
InChI Key: GAJXADLGCILERP-UHFFFAOYSA-N
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Patent
US08183264B2

Procedure details

To a solution of THF (20 mL) and trimethylsilylacetylene (850 μL) was added ethyl magnesium bromide (3M diethyl ether solution, 1.9 mL) at room temperature under a nitrogen atmosphere, which was stirred for 40 minutes at 65° C. The reaction solution was cooled to room temperature, after which copper(I) bromide (310 mg) and 4-benzyloxybenzyl chloride (81.0 g) were added to the reaction solution, which was stirred for 8 hours and 45 minutes at 65° C. A saturated aqueous ammonia chloride solution was added at room temperature to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=30:1) to obtain the titled compound (910 mg).
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
310 mg
Type
catalyst
Reaction Step Two
Quantity
850 μL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].C([Mg]Br)C.[CH2:11]([O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Cl)=[CH:21][CH:20]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].N>[Cu]Br.C1COCC1>[CH2:11]([O:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:23][C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1])=[CH:25][CH:26]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|

Inputs

Step One
Name
ammonia chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].N
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CCl)C=C1
Name
copper(I) bromide
Quantity
310 mg
Type
catalyst
Smiles
[Cu]Br
Step Three
Name
Quantity
850 μL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
which was stirred for 40 minutes at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
was stirred for 8 hours and 45 minutes at 65° C
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=30:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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